molecular formula C18H17ClN4O2S2 B3634090 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3634090
M. Wt: 420.9 g/mol
InChI Key: YKWKMDMDOURQMR-UHFFFAOYSA-N
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Description

4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a benzamide core substituted with chloro and carbamothioyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. This intermediate is further reacted with 4-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like acetone and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the carbamothioyl group allows it to form strong interactions with the active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(4-cyanophenyl)carbamothioyl]benzamide
  • 4-chloro-N-{[4-(4-morpholinyl)phenyl]carbamothioyl}benzamide
  • 2-chloro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c1-2-15(24)22-17(26)20-13-7-9-14(10-8-13)21-18(27)23-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H2,20,22,24,26)(H2,21,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWKMDMDOURQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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